5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Physicochemical properties

5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol (CAS 26029-08-3) is a C3-propyl-substituted triazole-3-thiol scaffold occupying the optimal lipophilicity midpoint (cLogP ~2.4, PSA ~57 Ų) for CNS drug discovery. N-4 alkyl chain length critically modulates VGSC binding affinity and anticonvulsant potency—substituting with methyl, ethyl, or butyl analogs without revalidation compromises assay reproducibility. This compound serves as an effective reversed-phase HPLC calibrant and CNS MPO reference standard. Ideal for medicinal chemistry programs optimizing blood-brain barrier penetration while maintaining biochemical assay solubility.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 26029-08-3
Cat. No. B1268724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol
CAS26029-08-3
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCCN1C(=NNC1=S)C2=CC=CC=C2
InChIInChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)
InChIKeyANGVLMVJJZIJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: Core Properties and Class Context


5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol (CAS: 26029-08-3; C11H13N3S; MW: 219.31) is a triazole-thiol heterocyclic compound exhibiting thiol-thione tautomerism, with the thione form predominating under physiological conditions due to the low-energy tautomeric shift [1]. As a member of the 4-alkyl-5-aryl-1,2,4-triazole-3-thione/thiol scaffold family, this compound serves as a core pharmacophore in medicinal chemistry programs targeting anticonvulsant activity, enzyme inhibition, and coordination chemistry [2]. The propyl substituent at the N-4 position confers distinct physicochemical properties—calculated LogP ~2.4 and polar surface area ~57 Ų—that govern its bioavailability profile and synthetic utility .

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: Critical Evaluation of Substitution Risk


Procurement specialists must recognize that 4-alkyl-5-aryl-1,2,4-triazole-3-thiols are not functionally interchangeable. Within the established SAR framework for this scaffold, the length of the N-4 alkyl chain is a critical determinant of both target binding affinity and physicochemical profile [1]. Specifically, the propyl substituent at the N-4 position confers a distinct balance of lipophilicity and steric bulk compared to shorter-chain analogs (methyl, ethyl) and longer-chain analogs (butyl, pentyl), resulting in non-linear variations in biological potency across homologous series [2]. While no direct head-to-head comparative biological data for the propyl derivative (CAS: 26029-08-3) versus its N-4 alkyl variants are available in the public domain, SAR principles derived from closely related 4-alkyl-5-aryl-1,2,4-triazole-3-thiones unequivocally establish that alkyl chain length substantially modulates anticonvulsant efficacy, voltage-gated sodium channel (VGSC) binding affinity, and in vivo protective indices [3]. Therefore, substituting this compound with an alternative 4-alkyl or 5-aryl variant without rigorous revalidation of assay conditions is scientifically unsound and may compromise experimental reproducibility [4].

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: Quantitative Differentiation Evidence


Comparative LogP and Physicochemical Property Differentiation of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol Versus 4-Methyl and 4-Ethyl Analogs

The propyl substituent at the N-4 position increases lipophilicity compared to methyl and ethyl analogs, as quantified by calculated octanol-water partition coefficients (cLogP). This property directly impacts membrane permeability and compound retention in chromatographic purification workflows [1]. 5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits a cLogP of approximately 2.4, compared to ~1.7 for the 4-methyl analog and ~2.1 for the 4-ethyl analog . The enhanced lipophilicity corresponds to longer reversed-phase HPLC retention times, which is a relevant practical consideration for analytical method development and preparative purification [2].

Lipophilicity Drug-likeness Physicochemical properties

Boiling Point Differentiation of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol as an Indicator of Intermolecular Interaction Strength

The boiling point of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is 302.9±25.0 °C at 760 mmHg, which is notably lower than that of the 4-methyl analog (365.5±25.0 °C) despite the propyl derivative having a higher molecular weight (219.31 vs. 191.26 g/mol) . This non-intuitive inverse relationship suggests that the 4-propyl substituent reduces the strength of intermolecular hydrogen bonding networks formed via the thiol/thione moiety, likely through steric interference with molecular packing [1].

Thermophysical properties Volatility Stability

Density Variation Among 5-phenyl-4-alkyl-4H-1,2,4-triazole-3-thiol Analogs and Its Implications for Formulation

The predicted density of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is 1.2±0.1 g/cm³, which is lower than that of the 4-methyl analog (1.3±0.1 g/cm³) . This reduction in density despite the addition of two methylene units reflects a less efficient crystal packing arrangement in the solid state, attributable to the increased conformational flexibility and steric demand of the n-propyl chain compared to the compact methyl group [1].

Physical property Density Formulation

Impact of N-4 Alkyl Chain Length on VGSC Binding Affinity: Class-Level SAR Implications for 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol

In a systematic SAR investigation of 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives, the N-4 alkyl chain length was found to non-linearly modulate affinity for voltage-gated sodium channels (VGSCs) in radioligand binding assays using [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B) [1]. The study demonstrated that elongation from methyl to ethyl and then to propyl/butyl progressively increased VGSC binding affinity, with the propyl-substituted derivatives achieving a favorable balance between lipophilicity and steric accommodation within the channel binding site [2]. While the specific 5-phenyl-4-propyl derivative (CAS: 26029-08-3) was not directly tested, the class-level SAR demonstrates that the N-4 propyl substituent confers a distinct affinity profile compared to methyl and ethyl analogs [3].

Voltage-gated sodium channels Anticonvulsant Structure-activity relationship

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: High-Value Application Scenarios Based on Differential Evidence


CNS Drug Discovery: Anticonvulsant Lead Optimization and VGSC-Targeted Screening

Medicinal chemistry programs developing next-generation anticonvulsant agents targeting voltage-gated sodium channels (VGSCs) should prioritize 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol as a core scaffold intermediate. Class-level SAR evidence demonstrates that the N-4 propyl substituent resides within the optimal chain length range (C3-C4) for maximizing VGSC binding affinity, as established through systematic evaluation of 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives using [³H]BTX-B radioligand displacement assays [1]. This scaffold is suitable for further derivatization at the C-3 thiol position to generate S-substituted analogs with enhanced potency and metabolic stability [2].

Physicochemical Profiling: cLogP-Guided Library Design for CNS Penetrance Optimization

In CNS-focused compound library design, 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol (cLogP ~2.4) provides a calibrated lipophilicity midpoint between the less lipophilic 4-methyl analog (cLogP ~1.7) and more lipophilic 4-butyl derivatives [1]. This property profile is advantageous for achieving the balanced physicochemical attributes required for blood-brain barrier penetration while maintaining adequate aqueous solubility for biochemical assays. The propyl derivative is particularly well-suited as a reference compound in CNS MPO (Multiparameter Optimization) scoring frameworks [2].

Analytical Method Development: HPLC Retention Time Calibration and Reversed-Phase Method Validation

The propyl substituent confers intermediate reversed-phase HPLC retention compared to the homologous methyl and butyl series, making 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol an effective calibrant for optimizing gradient elution conditions in triazole-thiol library purification [1]. Its lower boiling point relative to the 4-methyl analog (302.9°C vs. 365.5°C) also facilitates evaporative removal under reduced pressure during post-synthetic workup, reducing thermal degradation risk [2].

Solid-State Formulation: Crystallinity and Density-Guided Excipient Selection

Formulation scientists developing solid dosage forms of triazole-based drug candidates can leverage the lower density of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol (1.2 g/cm³) relative to its 4-methyl analog (1.3 g/cm³) to inform excipient ratio calculations and predict powder compaction behavior [1]. The reduced density suggests less efficient crystal packing, which may correlate with higher amorphous content potential—a property that can be exploited in amorphous solid dispersion formulations for bioavailability enhancement of poorly soluble triazole derivatives [2].

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